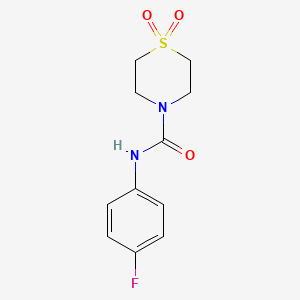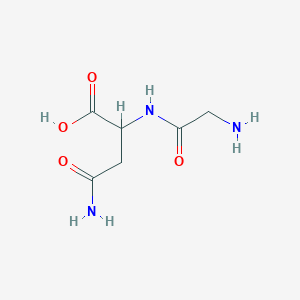
Glycylasparagine
説明
Glycylasparagine is a dipeptide composed of glycine and asparagine. It is a small molecule that plays a significant role in various biochemical processes. Glycine is the simplest amino acid, while asparagine is an amino acid with an amide functional group. The combination of these two amino acids forms this compound, which is involved in protein synthesis and other metabolic pathways.
科学的研究の応用
Glycylasparagine has several applications in scientific research:
Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Medicine: Investigated for its potential role in drug delivery systems and as a building block for therapeutic peptides.
Food Industry: Studied for its role in protein hydrolysates and as a flavor enhancer.
Biotechnology: Used in the production of recombinant proteins and as a substrate in enzymatic assays.
作用機序
Target of Action
Glycylasparagine, a dipeptide composed of glycine and asparagine, is utilized by various microorganisms . The primary targets of this compound are these microorganisms, where it serves as a source of free glutamine liberated by enzymatic action .
Mode of Action
The mode of action of this compound involves its enzymatic breakdown. The peptide bond between the amino acids glycine and asparagine is cleaved by specific enzymes present in the microorganisms, releasing the individual amino acids for further metabolic processes .
Biochemical Pathways
This compound participates in the metabolic pathways of the microorganisms that utilize it. Upon enzymatic breakdown, the released asparagine can enter the asparagine metabolic pathways . Asparagine can be converted into aspartate, which can then enter various biochemical pathways, including the citric acid cycle and the synthesis of other amino acids .
Result of Action
The result of this compound’s action is the provision of the amino acids glycine and asparagine to the microorganisms that utilize it. These amino acids can then be used in various metabolic processes, contributing to the growth and survival of the microorganisms .
生化学分析
Biochemical Properties
Glycylasparagine, like other dipeptides, is an intermediate product of protein digestion or protein catabolism . It interacts with various enzymes and proteins during these processes. For instance, asparagine, a component of this compound, is involved in asparagine metabolism. Two enzymes are crucial in this process: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Cellular Effects
The cellular effects of this compound are primarily related to its role in protein digestion and catabolism . As a dipeptide, it can influence cellular function by participating in various biochemical reactions. For example, asparagine, a component of this compound, has been reported to play a vital role in the development of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown into its constituent amino acids, glycine and asparagine, which then participate in various biochemical reactions. Asparagine, for instance, is involved in asparagine metabolism, where it is synthesized from aspartate by asparagine synthase or broken down into aspartate by asparaginase .
Metabolic Pathways
This compound is involved in protein digestion and catabolism . Asparagine, a component of this compound, participates in asparagine metabolism, a process that involves the enzymes asparagine synthase and asparaginase .
Subcellular Localization
As a dipeptide, it is likely to be found in the cytoplasm where protein digestion and catabolism occur .
準備方法
Synthetic Routes and Reaction Conditions: Glycylasparagine can be synthesized through a peptide bond formation between glycine and asparagine. This process typically involves the activation of the carboxyl group of glycine and the amino group of asparagine. Common methods include:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The carboxyl group of glycine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and the amino group of asparagine is protected to prevent unwanted reactions.
Solution-phase synthesis: This method involves the coupling of glycine and asparagine in a solution using similar activation reagents as in SPPS. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers that use SPPS. These methods ensure high purity and yield of the final product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water or enzymes, breaking down into glycine and asparagine.
Oxidation and Reduction: While this compound itself is not highly reactive to oxidation or reduction, its constituent amino acids can undergo such reactions under specific conditions.
Substitution: The amide group in asparagine can participate in substitution reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Glycine and asparagine.
Oxidation and Reduction: Modified forms of glycine and asparagine, depending on the specific reagents used.
類似化合物との比較
Alanylasparagine: A dipeptide composed of alanine and asparagine.
Glycylalanine: A dipeptide composed of glycine and alanine.
Asparaginylglycine: A dipeptide with the reverse sequence of glycylasparagine.
Comparison:
Uniqueness: this compound is unique due to its specific combination of glycine and asparagine, which imparts distinct biochemical properties. Unlike alanylasparagine or glycylalanine, this compound has a simpler structure due to the presence of glycine, the smallest amino acid.
Biochemical Properties: The presence of asparagine in this compound allows it to participate in amide bond formation and hydrolysis, making it a valuable compound for studying peptide chemistry.
特性
IUPAC Name |
4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESBOMYALLFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901535 | |
| Record name | NoName_662 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Asparagine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028836 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24667-21-8, 1999-33-3 | |
| Record name | NSC523090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Asparagine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


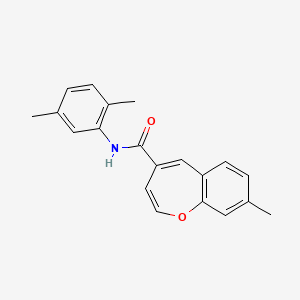
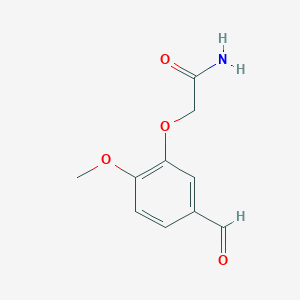
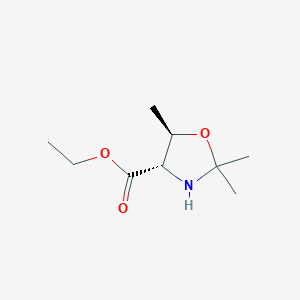
![N-{11,11-dimethyl-13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-1-sulfonamide](/img/structure/B2718588.png)
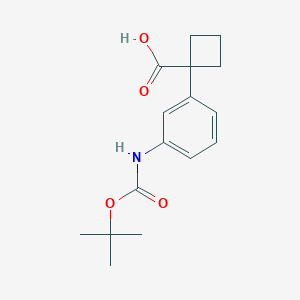
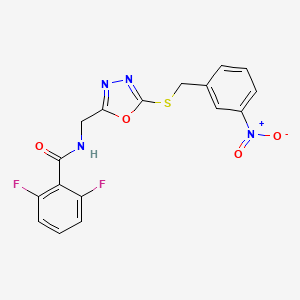
![2-(4-ethoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2718594.png)
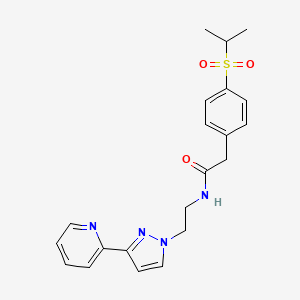
![Ethyl 3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B2718596.png)
![6-hydroxy-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2718597.png)
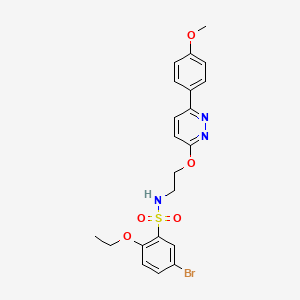
![2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2718603.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2718604.png)
